molecular formula C19H20BrClN2O3 B238406 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B238406
M. Wt: 439.7 g/mol
InChI Key: LBXKASLFTDMNTQ-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as BCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BCPB is a benzamide derivative that has been synthesized using a specific method, which will be discussed in The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Additionally, this paper will explore future directions for BCPB research.

Mechanism Of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and ion channels. 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to modulate the activity of potassium and calcium ion channels, which play important roles in cellular signaling.

Biochemical And Physiological Effects

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to protect against oxidative stress and to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission.

Advantages And Limitations For Lab Experiments

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is relatively easy to synthesize and purify, making it a cost-effective research tool. However, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide research. One potential direction is the development of 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide could be studied in animal models to further explore its potential applications in cancer research and neuroscience.

Synthesis Methods

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the synthesis of 3-methoxy-4-nitrobenzoic acid, which is then reduced to 3-methoxy-4-aminobenzoic acid. The next step involves the coupling of 3-methoxy-4-aminobenzoic acid with pentanoyl chloride to form 3-methoxy-4-(pentanoylamino)benzoic acid. This compound is then coupled with 5-bromo-2-chlorobenzoyl chloride to form 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. The final product is purified using column chromatography.

Scientific Research Applications

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate the activity of ion channels. In drug discovery, 5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been used as a lead compound for the development of new drugs.

properties

Product Name

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Molecular Formula

C19H20BrClN2O3

Molecular Weight

439.7 g/mol

IUPAC Name

5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H20BrClN2O3/c1-3-4-5-18(24)23-16-9-7-13(11-17(16)26-2)22-19(25)14-10-12(20)6-8-15(14)21/h6-11H,3-5H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

LBXKASLFTDMNTQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC

Origin of Product

United States

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